molecular formula C14H10N2O2 B12649047 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- CAS No. 99902-71-3

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)-

Cat. No.: B12649047
CAS No.: 99902-71-3
M. Wt: 238.24 g/mol
InChI Key: FZBSLZXPXHUBEM-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure composed of five carbon atoms and one nitrogen atom. This particular compound features a nitrile group (-CN) attached to the third position of the pyridine ring and a 4-acetylphenoxy group attached to the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Nitrile Group: The nitrile group can be introduced through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the 4-Acetylphenoxy Group: The 4-acetylphenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with an acetylating agent in the presence of a base.

Industrial Production Methods

Industrial production of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile: Lacks the 4-acetylphenoxy group, making it less complex and potentially less versatile in certain applications.

    6-(4-Acetylphenoxy)pyridine: Similar structure but without the nitrile group, which may affect its reactivity and biological activity.

Uniqueness

3-Pyridinecarbonitrile, 6-(4-acetylphenoxy)- is unique due to the presence of both the nitrile and 4-acetylphenoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

99902-71-3

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-(4-acetylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C14H10N2O2/c1-10(17)12-3-5-13(6-4-12)18-14-7-2-11(8-15)9-16-14/h2-7,9H,1H3

InChI Key

FZBSLZXPXHUBEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N

Origin of Product

United States

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